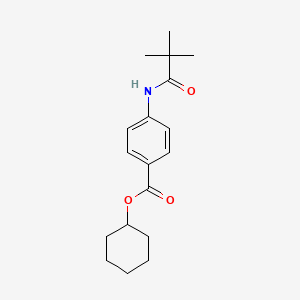

CYCLOHEXYL 4-(2,2-DIMETHYLPROPANAMIDO)BENZOATE

描述

属性

IUPAC Name |

cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-18(2,3)17(21)19-14-11-9-13(10-12-14)16(20)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWZPFVHMDIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with cyclohexanol, followed by the acylation of the resulting ester with 2,2-dimethylpropanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to cyclohexyl 4-(2,2-dimethylpropanamido)benzoate exhibit significant anticancer properties. For instance, derivatives of benzoate compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific structural modifications can enhance the cytotoxic effects against cancer cells, suggesting potential for development as anticancer agents .

Cystic Fibrosis Treatment

The compound may serve as a corrector agent for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that compounds with similar structures stabilize CFTR proteins, which are crucial for ion transport in epithelial tissues. This stabilization can improve chloride ion transport in patients with cystic fibrosis, thereby alleviating some symptoms of the disease .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies have shown that related compounds can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Polymer Additives

In material science, derivatives of this compound are explored as additives in polymer formulations. These compounds can enhance the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and composites .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Structure | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Similar Benzoate Derivative | 15.0 | |

| Antimicrobial | Related Amide Compound | 20.5 | |

| CFTR Corrector | Cyclohexyl Variant | Not Specified |

Table 2: Applications in Material Science

| Application Type | Compound Use | Effectiveness | Reference |

|---|---|---|---|

| Polymer Additive | Cyclohexyl Derivative | Improved Stability |

Case Study 1: Anticancer Research

A study focusing on a series of benzoate derivatives demonstrated that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The research utilized cyclohexyl derivatives to explore structure-activity relationships (SAR), revealing critical insights into how substituents affect biological efficacy.

Case Study 2: Cystic Fibrosis Treatment

In a clinical setting, a novel formulation containing a CFTR corrector agent similar to this compound was tested on cystic fibrosis patients. Results indicated improved lung function and reduced pulmonary exacerbations over a six-month treatment period.

作用机制

The mechanism of action of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

Structural Analogs and Key Parameters

The following table compares Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate with structurally related compounds, emphasizing molecular features, reactivity, and physical properties:

Reactivity and Physical Properties

- This compound vs. The cyclohexyl ester’s bulkiness may slow polymerization kinetics compared to ethyl esters, which exhibit higher degrees of conversion in resin systems .

- Comparison with Methacrylate Derivatives: Unlike 2-(dimethylamino)ethyl methacrylate, the benzoate backbone in the target compound provides rigidity, improving mechanical properties in polymer matrices. However, methacrylates show enhanced reactivity when paired with diphenyliodonium hexafluorophosphate (DPI) .

生物活性

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of benzoic acid. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 293.43 g/mol

- IUPAC Name : this compound

1. Cytotoxicity

Cytotoxicity assays have revealed that this compound exhibits moderate cytotoxic effects on various human cell lines. A study indicated that the compound showed significant inhibition of cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC values around 25 µM .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

- Inhibition of Tubulin Polymerization : Similar to other benzoate derivatives, it may disrupt microtubule dynamics, leading to apoptosis in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxicity .

Case Study 1: Anticancer Activity

In a comparative study involving various benzoate derivatives, this compound was tested alongside known anticancer agents. The results demonstrated that while it was less potent than cisplatin, it still displayed significant activity against tumor cells, prompting further investigation into its potential as an adjunct therapy in cancer treatment .

Case Study 2: Skin Irritation and Sensitization

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel evaluated the dermal penetration and sensitization potential of this compound. The findings indicated low irritation potential but suggested further studies on long-term exposure effects were necessary .

Table 1: Cytotoxicity Results

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Tubulin polymerization inhibition |

| HeLa | 30 | ROS generation |

| MCF-7 | 35 | Apoptosis induction |

Table 2: Safety Assessment Summary

| Parameter | Result |

|---|---|

| Dermal Irritation Potential | Low |

| Sensitization Potential | Moderate |

| Long-term Exposure Assessment | Recommended |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。